molecular formula C15H20N2O2 B7513594 N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide

Cat. No. B7513594
M. Wt: 260.33 g/mol
InChI Key: OKBKZJSFFKJJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide, also known as DIPLA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DIPLA belongs to the class of piperidine carboxamides and has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide has been shown to increase the levels of these neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-apoptotic activity. N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide has also been shown to have a positive effect on cognitive function and memory.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production. However, one limitation is the lack of information on its toxicity and potential side effects, which may restrict its use in certain experiments.

Future Directions

There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in treating these conditions. Another area of interest is its potential as an antidepressant and anxiolytic agent. Future studies can explore its effects on different neurotransmitter systems and its potential for combination therapy. Additionally, further research is needed to explore the potential of N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide as an anticancer agent and to determine its mechanism of action in inhibiting cancer cell growth.

Synthesis Methods

N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide can be synthesized via a multistep process, starting with the conversion of 5-bromoindan-1-one to 5-bromoindan-2-carboxylic acid. This intermediate is then reacted with 4-hydroxypiperidine in the presence of a coupling agent to yield N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide. The purity and yield of N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide can be improved through various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide has been studied for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. In neurology, N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide has been shown to have neuroprotective effects and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide has been studied for its potential as an antidepressant and anxiolytic agent. In oncology, N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c18-14-6-8-17(9-7-14)15(19)16-13-5-4-11-2-1-3-12(11)10-13/h4-5,10,14,18H,1-3,6-9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBKZJSFFKJJOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)N3CCC(CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-4-hydroxypiperidine-1-carboxamide

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